1-cyclohexyl-3,5-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-cyclohexyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H18N2/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
OYFNWZSVNOFVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 3,5 Dimethyl 1h Pyrazole and Analogous Pyrazole Scaffolds
Direct Synthetic Routes to 1-cyclohexyl-3,5-dimethyl-1H-pyrazole
Direct synthetic routes aim to construct the target molecule in a highly efficient manner, often through one-pot, multi-component reactions that install the N-cyclohexyl substituent during the formation of the pyrazole (B372694) ring.
A primary and direct method for synthesizing N-alkylated pyrazoles involves the condensation of a primary amine with a 1,3-diketone and an aminating agent. nih.govresearchgate.net This approach is notable for using the primary amine as a limiting reagent. nih.gov
A modern and efficient one-pot method has been developed for the direct preparation of N-substituted pyrazoles from primary amines. nih.govacs.org This reaction utilizes the primary amine (in this case, cyclohexanamine), a diketone (2,4-pentanedione), and an electrophilic amination reagent, O-(4-nitrobenzoyl)hydroxylamine. nih.gov The process is advantageous as it avoids the need for inorganic reagents and generally proceeds under mild conditions with short reaction times. researchgate.netnih.gov
The reaction involves mixing the primary amine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in a solvent such as dimethylformamide (DMF) and heating the mixture. nih.govacs.org This methodology is practical for functionalizing a wide variety of primary amines to produce diverse N-substituted pyrazoles. acs.org While the specific yield for this compound is not detailed in the provided sources, the general applicability of the reaction is demonstrated with various other primary amines, yielding modest to good results. nih.govacs.org
Table 1: Examples of N-Substituted Pyrazole Synthesis via Three-Component Reaction
| Primary Amine | Diketone | Aminating Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 3,3-Dimethylbutan-2-amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | 44% acs.org |
| 1-Phenylethan-1-amine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole | 38% nih.gov |
The mechanism of N-alkylation in pyrazole synthesis is crucial for controlling regioselectivity, especially with unsymmetrical pyrazoles. mdpi.com In traditional N-alkylation methods, a pre-formed pyrazole is deprotonated with a base, followed by the addition of an alkyl halide electrophile. mdpi.comsemanticscholar.org However, in the direct synthesis involving a primary amine, the mechanism is different.
In the three-component reaction, the process likely begins with a nucleophilic attack of the primary amine on the electrophilic amination reagent. researchgate.net This is followed by a reaction with the 1,3-diketone. The sequence of events leads to the formation of the pyrazole ring with the primary amine's alkyl group (e.g., cyclohexyl) directly incorporated as the N1-substituent. researchgate.net The regioselectivity of N-alkylation can often be controlled by steric factors, where the substituent attaches to the less sterically hindered nitrogen atom. mdpi.comresearchgate.net Catalyst-free Michael reactions have also been designed to achieve high yields and excellent regioselectivity for N1-alkylation of pyrazoles. acs.org
The synthetic protocol utilizing primary amines, diketones, and an amination reagent is not limited to cyclohexanamine. A wide array of primary aliphatic and aromatic amines can be used to generate a diverse library of N-substituted pyrazoles. nih.govnih.gov This flexibility is a key advantage of the methodology. acs.org
Studies have shown successful synthesis with various amines, including those with bulky alkyl groups and those containing aromatic rings. nih.gov Aromatic amines have been observed to produce corresponding pyrazoles in generally higher yields than aliphatic amines under similar conditions. nih.gov The reaction tolerates numerous functional groups, such as esters, methoxy (B1213986) groups, haloarenes, and even unprotected N-H groups in indoles. nih.gov
Table 2: Versatility of Primary Amines in N-Substituted Pyrazole Synthesis
| Primary Amine Reactant | Resulting N-Substituent | Reference |
|---|---|---|
| 3,3-Dimethylbutan-2-amine | 1-(3,3-Dimethylbutan-2-yl) | acs.org |
| 1-Phenylethan-1-amine | 1-(1-Phenylethyl) | nih.gov |
| Aniline | 1-Phenyl | rsc.org |
| 4-Chloroaniline | 1-(4-Chlorophenyl) | nih.govrsc.org |
Cyclocondensation Reactions Involving Cyclohexanamine and Diketones
General Approaches to N-Cyclohexyl Pyrazole Derivatization
Beyond direct synthesis, N-cyclohexyl pyrazoles can be conceptualized through more general synthetic strategies that first form the pyrazole core, which is subsequently functionalized.
The [3+2] cycloaddition reaction is a cornerstone of pyrazole synthesis. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring. nih.gov A common and powerful variant is the reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.orgorganic-chemistry.org
This approach offers high atom economy and can be performed under catalyst-free conditions simply by heating the reactants. rsc.org For instance, the reaction of diazo compounds with α,β-unsaturated ketones or terminal alkynes can yield substituted pyrazoles. nih.gov While this method does not directly install an N-cyclohexyl group, it provides a robust route to the 3,5-dimethyl-1H-pyrazole core. This unsubstituted pyrazole can then be N-alkylated in a separate step using a suitable cyclohexyl electrophile (e.g., cyclohexyl bromide) under basic conditions to yield the final product, this compound. Various catalytic systems, including copper and silver-mediated reactions, have also been developed to facilitate these cycloadditions with a broad substrate scope. nih.govorganic-chemistry.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Pentanedione |
| O-(4-nitrobenzoyl)hydroxylamine |
| Cyclohexanamine |
| 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole |
| 3,3-Dimethylbutan-2-amine |
| 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole |
| 1-Phenylethan-1-amine |
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole |
| Bicyclo[2.2.1]heptan-2-amine |
| Dimethylformamide (DMF) |
| Aniline |
| 1-Phenyl-3,5-dimethyl-1H-pyrazole |
| 4-Chloroaniline |
| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole |
| Indole-5-amine |
| 1-(1H-Indol-5-yl)-3,5-dimethyl-1H-pyrazole |
Multicomponent Reaction Strategies for Functionalized Pyrazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by maximizing atom economy and reducing waste. mdpi.comnih.gov MCRs offer a highly efficient pathway to highly substituted and functionalized pyrazoles.
A common MCR strategy for pyrazole synthesis involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), malononitrile, and a hydrazine (B178648) derivative. nih.govlongdom.org These reactions are often facilitated by a catalyst and can be performed under various conditions, including in aqueous media, which enhances their green profile. longdom.orgresearchgate.net The versatility of MCRs allows for the introduction of diverse substituents onto the pyrazole core, enabling the rapid generation of libraries of compounds for screening purposes. For instance, a four-component reaction can yield highly substituted pyrano[2,3-c]pyrazoles, demonstrating the complexity achievable in a single synthetic operation. mdpi.comnih.gov
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reactants | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, Ethyl Acetoacetate (B1235776), Hydrazine Hydrate (B1144303) | Magnetic nano-[CoFe2O4] / Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | researchgate.net |
| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate | Ammonium (B1175870) Acetate / Water | Pyrazolo[3,4-b]pyridines | longdom.org |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP (reusable solvent) | Pyrazole-linked Thiazoles | acs.org |
Microwave-Assisted Synthesis of Cyclohexyl-Substituted Pyrazoles
Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often from hours to minutes, while improving product yields and purity. dergipark.org.trrsc.orgnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of chemical transformations. nih.gov
The synthesis of pyrazole derivatives, including those with bulky substituents like a cyclohexyl group, benefits significantly from this technology. rsc.orgnih.gov For example, the cyclization of chalcone (B49325) analogs with hydrazine hydrate can be efficiently carried out under microwave irradiation to yield pyrazole derivatives. nih.gov Solvent-free, microwave-assisted reactions are particularly advantageous, offering a green and efficient method for generating adducts with competitive yields compared to conventional heating methods. nih.gov This approach is well-suited for high-throughput screening in drug discovery due to its speed and resource efficiency. nih.gov Studies have shown that a wide range of pyrazole derivatives can be synthesized using one-pot microwave irradiation methods, often at moderate temperatures and in short time frames. dergipark.org.tr
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |
|---|---|---|---|---|
| Three-component synthesis of pyrano[2,3-c]pyrazoles | Reflux for 2-2.5 hours | Irradiation for a shorter duration | Reduced reaction time | nih.gov |
| Cyclization of chalcones with hydrazine | Hours of refluxing | 7-20 minutes of irradiation | Drastically reduced time, improved yield | dergipark.org.trnih.gov |
| Epoxide ring opening with pyrazoles | Conventional heating, often with solvents | 1 minute, solvent-free | Speed, sustainability, efficiency | nih.gov |
Regioselective Synthesis of Fused Heterocycles Containing Cyclohexyl-Pyrazole Moieties
The regioselective synthesis of pyrazoles is crucial as the position of substituents on the pyrazole ring dictates the molecule's biological activity and physical properties. This is particularly important when constructing fused heterocyclic systems, where the pyrazole ring is annulated with another ring system.
Various methods have been developed to control the regioselectivity of pyrazole formation. One approach involves the use of 1,3-dicarbonyl compounds with distinct electronic and steric properties, which can direct the nucleophilic attack of the substituted hydrazine. Another strategy is the base-mediated [3+2] cycloaddition of appropriately substituted alkynes and sydnones, which can provide polysubstituted pyrazoles with excellent regioselectivity and broad functional group tolerance. nih.gov The synthesis of fused pyrazoles, such as pyrazolo[4,3-c]coumarins, can be achieved through methods like molecular iodine-catalyzed oxidative cyclization of 4-formyl pyrazoles. While specific examples detailing the synthesis of fused heterocycles with a this compound moiety are not abundant, the general principles of regioselective synthesis are applicable. researchgate.netresearchgate.net These methods provide a framework for the targeted construction of complex molecules where the cyclohexyl-pyrazole unit is integrated into a larger, fused architecture.
Development of Green Chemistry Approaches for Pyrazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.nettandfonline.com For pyrazole synthesis, this has led to the development of solvent-free methods and the use of environmentally benign catalysts.
Solvent-Free and Environmentally Benign Reaction Conditions
Performing reactions without a solvent or in an environmentally benign solvent like water is a cornerstone of green chemistry. researchgate.nettandfonline.com Solventless condensation of a diketone (such as acetylacetone) and a hydrazine in the presence of a catalytic amount of acid can afford pyrazole derivatives in high yields at room temperature. rsc.org This approach minimizes waste and avoids the use of volatile organic compounds (VOCs).
Heating is another method for achieving catalyst-free and solvent-free synthesis. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed easily upon heating under solvent-free conditions, yielding pyrazole products directly without the need for extensive work-up or purification. rsc.org Grinding, an example of mechanochemistry, also represents a solvent-free technique for synthesizing pyrazole derivatives. researchgate.net These methods are not only environmentally friendly but also often more cost-effective and efficient. researchgate.nettandfonline.com
Catalyst Development for Enhanced Reaction Efficiency
The development of efficient and recyclable catalysts is another key area of green chemistry. thieme-connect.com For pyrazole synthesis, a variety of catalysts have been explored to improve reaction rates, yields, and selectivity under mild conditions. thieme-connect.comacs.orgresearchgate.net
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Examples include silica-supported sulfuric acid, montmorillonite (B579905) K10 clay, and various nanocomposites. thieme-connect.com Nano-ZnO has been employed as an eco-friendly catalyst for the synthesis of pyrazole derivatives in aqueous media at ambient temperature, offering excellent yields and short reaction times. researchgate.net Ionic liquids and solid-supported catalysts like Amberlyst-70 have also been used to facilitate pyrazole synthesis in water, further highlighting the trend towards greener catalytic systems. tandfonline.comresearchgate.net The use of cost-effective and non-toxic catalysts, such as ammonium chloride, in renewable solvents like ethanol (B145695), further contributes to the sustainability of pyrazole synthesis. jetir.org
Table 3: Green Catalysts for Pyrazole Synthesis
| Catalyst | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Room temperature, solvent-free | Inexpensive, recoverable, good yields | tandfonline.com |
| Sulfuric acid (catalytic) | Room temperature, solvent-free | High yields, simple procedure | rsc.org |
| Nano-ZnO | Ambient temperature, aqueous media | Eco-friendly, excellent yield, short reaction time | researchgate.net |
| Amberlyst-70 | Room temperature, aqueous media | Recyclable, non-toxic, inexpensive | researchgate.net |
| [Ce(L-Pro)2]2(Oxa) | Room temperature, ethanol | Heterogeneous, recyclable | rsc.org |
Conclusion
1-cyclohexyl-3,5-dimethyl-1H-pyrazole is a fascinating molecule within the broader class of N-substituted pyrazoles. While detailed academic studies focusing solely on this compound are not abundant in the readily available literature, its synthesis is accessible through established methods, and its potential applications in coordination chemistry, catalysis, and materials science are evident based on research on related structures. The presence of the cyclohexyl substituent provides a unique steric and electronic profile that warrants further investigation. Future academic research dedicated to the comprehensive characterization and exploration of the properties and applications of this compound is likely to uncover novel and valuable contributions to the field of heterocyclic chemistry.
Chemical Reactivity and Functionalization of 1 Cyclohexyl 3,5 Dimethyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is susceptible to electrophilic aromatic substitution, primarily at the C4 position, which is activated by the two nitrogen atoms. The electron-donating methyl groups at C3 and C5 further enhance the electron density at C4, making it the preferred site for electrophilic attack.
Halogenation (e.g., Iodination to 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole)
The halogenation of pyrazoles is a well-established method for their functionalization. While a specific procedure for the iodination of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole is not extensively documented in the literature, general methods for the iodination of N-substituted pyrazoles can be applied. A common approach involves the use of iodine in the presence of an oxidizing agent or a strong acid. For instance, the iodination of similarly substituted pyrazoles has been achieved using iodine and nitric acid.
A plausible synthetic route for the preparation of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole would involve the reaction of this compound with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a suitable catalyst.
Table 1: General Conditions for Iodination of N-Substituted Pyrazoles
| Iodinating Agent | Catalyst/Solvent | Temperature | Reference |
|---|---|---|---|
| I₂ | HNO₃ | Room Temperature | General method for pyrazole iodination |
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Room Temperature | Common method for electrophilic iodination |
Nitration and Sulfonation Studies
The nitration of pyrazoles typically occurs at the C4 position. Studies on the nitration of 3,5-dimethyl-1H-pyrazole, a close structural analog, have shown that the reaction with a mixture of nitric acid and sulfuric acid yields 3,5-dimethyl-4-nitro-1H-pyrazole in good yield. semanticscholar.org It is expected that this compound would undergo a similar reaction to afford 1-cyclohexyl-3,5-dimethyl-4-nitro-1H-pyrazole. The bulky cyclohexyl group is not anticipated to significantly hinder the approach of the nitrating agent to the C4 position.
Information regarding the direct sulfonation of this compound is scarce in the scientific literature. However, sulfonation of N-substituted pyrazoles can generally be achieved using fuming sulfuric acid or chlorosulfonic acid. These reactions often require harsh conditions and may lead to a mixture of products or decomposition.
Functional Group Transformations on Alkyl Substituents
The methyl groups on the pyrazole ring can also be subjected to chemical modifications, although these transformations are generally less common than reactions on the pyrazole ring itself.
Amine Derivatization (e.g., 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine)
The synthesis of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine from the parent pyrazole would typically involve a multi-step process. A common strategy for introducing an amino group at the C4 position of a pyrazole ring is through the reduction of a corresponding nitro derivative. Therefore, the synthesis would likely proceed via the nitration of this compound to yield 1-cyclohexyl-3,5-dimethyl-4-nitro-1H-pyrazole, followed by reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Table 2: Potential Synthesis of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄ | 1-cyclohexyl-3,5-dimethyl-4-nitro-1H-pyrazole |
The resulting amine, 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine, is a valuable intermediate for the synthesis of more complex molecules. americanelements.combiosynth.comchemicalbook.com
Carboxylation and Esterification Reactions (e.g., this compound-4-carboxylic acid)
The introduction of a carboxylic acid group at the C4 position of the pyrazole ring can be achieved through various methods, including the carbonation of a lithiated intermediate or the oxidation of a suitable precursor. A practical approach involves the formylation of the pyrazole ring followed by oxidation of the resulting aldehyde.
A documented synthesis of a similar compound, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester with lithium hydroxide. nih.gov This suggests a viable route for the synthesis of this compound-4-carboxylic acid would be through the hydrolysis of its corresponding ester. The ester itself could be prepared by various methods, such as the reaction of a C4-lithiated pyrazole with a chloroformate.
Cycloaddition Reactions for Fused Heterocyclic Systems
Pyrazole rings can participate as either the diene or dienophile component in cycloaddition reactions, leading to the formation of fused heterocyclic systems. However, the aromatic nature of the pyrazole ring generally makes it less reactive in [4+2] cycloaddition reactions compared to non-aromatic dienes.
Reactions involving 1,3,5-trisubstituted pyrazoles in 1,3-dipolar cycloadditions are known, where the pyrazole can act as the dipolarophile. rsc.orgnih.govbohrium.com For instance, nitrile imines can react with the C4=C5 bond of the pyrazole ring, although such reactivity is highly dependent on the substituents and reaction conditions. There are no specific reports in the literature detailing the participation of this compound in cycloaddition reactions to form fused heterocyclic systems. Nevertheless, based on the general reactivity of pyrazoles, it is conceivable that under appropriate conditions, it could react with highly reactive dienophiles or dipoles to yield fused ring structures.
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The reaction of 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine with a β-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), in a suitable solvent and often under acidic or basic catalysis, would be expected to yield the corresponding pyrazolo[1,5-a]pyrimidine. The reaction proceeds through an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused bicyclic system.
Table 1: Plausible Reaction for the Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Product | Conditions (Hypothetical) |
| 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine | Acetylacetone | 1-cyclohexyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |
The regioselectivity of the cyclization is generally controlled by the nature of the substituents on both the pyrazole and the dicarbonyl compound. The versatility of this method allows for the introduction of a wide range of substituents onto the pyrimidine (B1678525) ring by varying the 1,3-dicarbonyl component. nih.gov
Synthesis of Triazolo[4,3-a]pyrimidine Derivatives
The synthesis of triazolo[4,3-a]pyrimidine derivatives typically involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound. In this case, this compound itself would not be the direct precursor. Instead, a molecule containing both the this compound moiety and a 3-amino-1,2,4-triazole fragment would be required.
Alternatively, a more common approach involves the condensation of 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dielectrophilic species. copernicus.orgnih.gov For instance, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) would yield a triazolo[4,3-a]pyrimidinone derivative. The introduction of the this compound group would necessitate its prior incorporation into one of the reacting partners.
While a direct synthetic route from this compound to a triazolo[4,3-a]pyrimidine is not straightforward, the pyrazole unit could be introduced as a substituent on a pre-formed triazolo[4,3-a]pyrimidine core through various cross-coupling reactions, assuming appropriate functionalization on both heterocyclic systems.
Table 2: General Synthesis of Triazolo[4,3-a]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product |
| 3-Amino-1,2,4-triazole | Ethyl acetoacetate | 5-Methyl- copernicus.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-7(1H)-one |
| 3-Amino-1,2,4-triazole | Diethyl malonate | copernicus.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione |
Reactivity of the N-Cyclohexyl Moiety: Stereoelectronic Effects
The N-cyclohexyl group attached to the pyrazole ring is not merely a passive substituent. Its conformational flexibility and electronic properties can influence the reactivity of the pyrazole ring through stereoelectronic effects. The cyclohexyl ring can adopt a chair conformation, and the pyrazole ring can be oriented in either an axial or equatorial position.
The preferred conformation, equatorial or axial, is determined by a balance of steric and electronic factors. Generally, a bulky substituent on a cyclohexane (B81311) ring prefers the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. researchgate.net However, stereoelectronic effects, such as hyperconjugation, can also play a role.
The orientation of the N-cyclohexyl group can impact the accessibility of the lone pair on the adjacent pyrazole nitrogen atom (N2), thereby influencing its basicity and nucleophilicity. An equatorially positioned pyrazole ring would be less sterically hindered, potentially enhancing the reactivity of the N2 atom towards electrophiles. Conversely, an axial orientation might sterically shield the N2 atom, reducing its reactivity.
Coordination Chemistry and Ligand Design with 1 Cyclohexyl 3,5 Dimethyl 1h Pyrazole Derivatives
Role of Pyrazoles as N,N-Donor Ligands in Metal Complexes
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. They are weak bases and can act as effective N,N-donor ligands in coordination chemistry. uninsubria.it The presence of two nitrogen atoms—a "pyrrole-type" N1 and a "pyridine-type" N2—allows for varied modes of interaction with metal ions. researchgate.net In its neutral form (Hpz), a pyrazole (B372694) molecule typically coordinates to a metal center through its sp²-hybridized "pyridine-type" N2 nitrogen atom, acting as a monodentate ligand. uninsubria.itresearchgate.net
The N1 nitrogen is readily deprotonated to form the pyrazolate anion (pz⁻), which significantly expands its coordinating capabilities. researchgate.net This anionic form is also a versatile ligand, capable of binding to metals in several ways. The versatility in coordination, stemming from both the neutral and anionic forms, makes pyrazoles valuable building blocks in the construction of a wide range of metal complexes, from simple mononuclear species to complex polynuclear clusters. researchgate.netresearchgate.net The substituents on the pyrazole ring at positions 1, 3, and 5 can be modified to tune the ligand's electronic and steric properties, thereby influencing the structure and reactivity of the resulting metal complexes. uninsubria.it
Synthesis of Metal Complexes Featuring 1-cyclohexyl-3,5-dimethyl-1H-pyrazole Ligands
The synthesis of metal complexes involving pyrazole-based ligands is typically straightforward. The general approach involves the reaction of a metal salt (e.g., halides, nitrates, acetates) with the pyrazole ligand in a suitable solvent. For instance, new bioactive copper(II) complexes have been synthesized by heating a mixture of Cu(OAc)₂·H₂O with pyrazole derivatives in an ethanolic solution. nih.gov Similarly, cobalt(II) iodide complexes with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane have been prepared by reacting the ligand with CoI₂·2H₂O. researchgate.net
For a ligand such as this compound, which is a liquid at room temperature, the synthesis would likely involve dissolving it in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of the desired transition metal salt (e.g., ZnCl₂, Co(NO₃)₂, Cu(OAc)₂, MnCl₂). The reaction may proceed at room temperature or require heating under reflux to facilitate complex formation. nih.gov The resulting complex often precipitates from the solution and can be isolated by filtration, followed by washing and drying. nih.gov Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by recrystallization. researchgate.net
While this compound is inherently a monodentate ligand, the pyrazole scaffold is frequently incorporated into more complex polydentate ligand designs to achieve chelation. researchgate.netresearchgate.net The primary design principle involves attaching one or more additional donor groups to the pyrazole ring system, creating a "chelating arm." These arms can contain other nitrogen heterocycles (like pyridine), amines, ethers, or hydroxyl groups. researchgate.netresearchgate.net
The position of these attachments is crucial. For instance, linking two pyrazole rings with a short bridge, as in bis(pyrazolyl)methanes, creates a bidentate N,N-donor ligand that forms a stable six-membered chelate ring with a metal ion. researchgate.net Tripodal or "scorpionate" ligands, which feature three pyrazole units attached to a central atom like boron or carbon, are another classic example of chelating pyrazole-based ligands that provide a tridentate, face-capping coordination mode. researchgate.net The goal of these designs is to create a pre-organized binding pocket that satisfies the stereochemical requirements of a specific metal ion, leading to enhanced stability and control over the coordination geometry. researchgate.netresearchgate.net
Pyrazole derivatives exhibit a variety of coordination modes, which contributes to the structural diversity of their metal complexes. researchgate.netresearchgate.net
Monodentate Coordination : In its neutral form, a pyrazole ligand like this compound coordinates to a single metal ion through its N2 atom. uninsubria.itresearchgate.net This is the most common mode for N1-substituted pyrazoles, as the substituent prevents deprotonation and subsequent bridging at that site. The pyrazolate anion can also act as a monodentate ligand, though this is less frequent. uninsubria.it
Polydentate Coordination (Bridging) : The deprotonated pyrazolate anion is an excellent bridging ligand. uninsubria.it In its most common bridging mode, it acts as an exo-bidentate ligand, where the N1 and N2 atoms coordinate to two different metal centers, forming a µ-pyrazolate bridge. uninsubria.itresearchgate.net This bridging is fundamental to the formation of dinuclear and polynuclear structures.
Polydentate Coordination (Chelating) : As discussed previously, chelation requires the pyrazole to be part of a larger molecule containing additional donor atoms. This is known as endo-bidentate coordination. uninsubria.it For example, a ligand with a donor-functionalized side chain attached to the pyrazole ring can wrap around a single metal ion, coordinating through the pyrazole's N2 atom and the donor atom on the side chain. nih.gov
| Coordination Mode | Description | Ligand Form | Example Structure |
| Monodentate | Binds to one metal center via the N2 atom. | Neutral or Anionic | [M(Hpz)n] |
| Exo-Bidentate (Bridging) | Binds to two different metal centers via N1 and N2 atoms. | Anionic | M(µ-pz)M' |
| Endo-Bidentate (Chelating) | Binds to one metal center via the N2 atom and another donor atom in the ligand backbone. | Neutral or Anionic | M(L-N,N') |
A combination of analytical techniques is used to fully characterize transition metal complexes with pyrazole-based ligands.
Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the coordination of the ligand. Changes in the vibration frequencies of the pyrazole ring, particularly the C=N stretching modes, upon complexation provide evidence of metal-ligand bond formation. nih.govmdpi.com
NMR Spectroscopy : For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Coordination-induced shifts in the proton and carbon signals of the ligand confirm its binding to the metal. researchgate.net
UV-Visible Spectroscopy : This technique provides information about the electronic environment of the metal ion. The d-d electronic transitions observed for complexes of Co(II), Cu(II), and Mn(II) are characteristic of their coordination geometry. nih.govresearchgate.net
Elemental Analysis : This method confirms the bulk purity and empirical formula of the synthesized complex by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. researchgate.net
| Technique | Information Obtained | Applicable Metals (Examples) |
| X-ray Diffraction | Molecular structure, coordination geometry, bond lengths/angles. | Zn(II), Co, Cu, Mn |
| IR Spectroscopy | Confirmation of ligand coordination, identification of functional groups. | Zn(II), Co, Cu, Mn |
| UV-Visible Spectroscopy | Electronic transitions, coordination geometry. | Co, Cu, Mn |
| NMR Spectroscopy | Structure in solution. | Zn(II) |
| Elemental Analysis | Empirical formula, purity. | Zn(II), Co, Cu, Mn |
Structural Diversity of Metal-Pyrazole Complexes
The structural diversity of metal-pyrazole complexes is a direct result of the versatile coordination modes of the pyrazole ring and the ability to modify its substituents. researchgate.net Complexes can range from simple discrete molecules to intricate coordination polymers. nih.govrsc.org The choice of metal ion, counter-anion, and reaction conditions also plays a significant role in directing the self-assembly process and determining the final architecture. nih.gov
The nuclearity of a metal-pyrazole complex—whether it is mononuclear (containing one metal center) or polynuclear (containing multiple metal centers)—is primarily dictated by the nature of the pyrazole ligand used.
Mononuclear Complexes : These complexes are typically formed when the pyrazole ligand acts in a monodentate or chelating fashion. nih.govrsc.org N1-substituted pyrazoles, such as this compound, are predisposed to form mononuclear complexes because the N1 position is blocked, preventing the formation of pyrazolate bridges. researchgate.net The general formula for such complexes might be [MLn_X_m], where M is the metal, L is the pyrazole ligand, X is an anion (like Cl⁻ or NO₃⁻), and n and m are stoichiometric coefficients.
Polynuclear Complexes : The formation of polynuclear structures is a hallmark of pyrazolate chemistry. uninsubria.itresearchgate.net When an N-unsubstituted pyrazole is deprotonated, the resulting pyrazolate anion readily bridges two metal centers in an exo-bidentate fashion. uninsubria.it This can lead to the formation of dinuclear complexes with one or two pyrazolate bridges, such as M(µ-pz)₂M. uninsubria.it Further aggregation can lead to larger structures, including trinuclear and tetranuclear cyclic clusters [Au₃(µ-L)₃] and [Au₄(µ-L)₄], as well as extended one-dimensional chains or higher-dimensional coordination polymers. researchgate.netnih.gov
Supramolecular Crystal Engineering through Intermolecular Interactions
The architecture of crystalline solids is dictated by a complex interplay of intermolecular forces, and understanding these interactions is the cornerstone of crystal engineering. In the case of this compound derivatives, the combination of the bulky cyclohexyl group and the functional pyrazole ring gives rise to specific and often predictable supramolecular assemblies. The primary non-covalent interactions governing the crystal packing of these compounds are hydrogen bonds, with the pyrazole nitrogen atoms acting as key hydrogen bond acceptors.
In a closely related derivative, 4-cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione, X-ray crystallography has revealed a crystal structure organized by a network of intermolecular interactions. The molecules are linked by N—H⋯N hydrogen bonds, forming chains that propagate through the crystal lattice. These chains are further interconnected by weak C—H⋯S hydrogen bonds, creating two-dimensional sheets. researchgate.net The cyclohexyl ring in this structure is disordered over two chair conformations, highlighting the conformational flexibility of this group. researchgate.net The dihedral angle between the triazole and pyrazole rings is 88.16 (7)°, indicating a nearly perpendicular arrangement of these two heterocyclic components. researchgate.net
Similarly, in 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the molecules assemble into inversion dimers through pairs of O—H⋯O hydrogen bonds, forming R²₂(8) ring motifs. nih.gov This demonstrates the powerful influence of even a single carboxylic acid group in directing the supramolecular assembly. The cyclohexane (B81311) ring in this compound adopts a stable chair conformation. nih.gov
The table below summarizes key crystallographic data for a derivative of this compound, illustrating the typical bond lengths and angles that define its molecular and supramolecular structure.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 25.4665 (14) |
| b (Å) | 6.2107 (2) |
| c (Å) | 10.1349 (4) |
| β (°) | 90.653 (1) |
| V (ų) | 1522.25 (8) |
| Z | 4 |
| Hydrogen Bond Types | N—H⋯N, C—H⋯S |
Academic Applications in Catalysis and Materials Science Research
The unique steric and electronic properties of this compound and its analogs make them attractive candidates for applications in both catalysis and materials science. The bulky cyclohexyl group can create a specific steric environment around a metal center, influencing substrate selectivity and catalytic activity. Concurrently, the pyrazole ring provides a strong coordination site, anchoring the ligand to the metal.
While the direct application of this compound in heterogeneous catalysis is an emerging area of research, the broader family of pyrazole derivatives has shown significant promise in homogeneous catalysis. For instance, a chiral π-Cu(II) complex has been successfully employed to catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole. acs.org This reaction generates a reactive N-allenoylpyrazole intermediate in situ, which then participates in a variety of site-selective and enantioselective cycloaddition reactions. acs.org This work underscores the potential of 3,5-dimethylpyrazole-containing molecules to act as substrates and chiral ligands in sophisticated catalytic transformations.
In a different approach, a pyrazole-derived P,N-complex has been investigated as a ligand in palladium-catalyzed Suzuki coupling and amination reactions. umich.edu The rationale behind this ligand design is that a chelated structure would facilitate the oxidative addition step, while a sterically hindered, non-chelated form would promote the reductive elimination step of the catalytic cycle. umich.edu The successful application of this ligand highlights the versatility of the pyrazole scaffold in creating effective ligands for cross-coupling reactions.
The following table details examples of catalytic reactions involving 3,5-dimethylpyrazole (B48361) derivatives, showcasing the diversity of transformations they can mediate.
| Catalyst/Ligand System | Reaction Type | Substrate |
| Chiral π–Cu(II) complex | Isomerization/Cycloaddition | N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole |
| Palladium/Pyrazole-derived P,N-complex | Suzuki Coupling | Aryl halides and boronic acids |
| Palladium/Pyrazole-derived P,N-complex | Amination | Aryl halides and amines |
Research on zinc(II) and nickel(II) complexes of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole has revealed a direct relationship between the crystal packing of the complexes and their fluorescence properties. nih.gov This finding is crucial for the rational design of solid-state luminescent materials, as it suggests that controlling the supramolecular assembly can be a powerful tool for modulating the optoelectronic behavior. nih.gov
Furthermore, lanthanide complexes with pyrazole-containing ligands have been shown to exhibit interesting luminescent properties. For example, coordination polymers and complexes of various lanthanide chlorides with 3-(2-pyridyl)pyrazole have been synthesized and their luminescence studied. mdpi.com Notably, a cerium(III) complex in this family was found to be an orange-emitter, which is a relatively rare observation for cerium-based luminophores. mdpi.com
The table below presents a summary of the luminescent properties of some metal complexes with 3,5-dimethylpyrazole derivatives.
| Metal Center | Ligand | Emission Color |
| Zinc(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Varies with crystal packing |
| Nickel(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Varies with crystal packing |
| Cerium(III) | 3-(2-pyridyl)pyrazole | Orange |
| Samarium(III) | 3-(2-pyridyl)pyrazole | Red |
| Terbium(III) | 3-(2-pyridyl)pyrazole | Green |
Advanced Research Perspectives on this compound
The landscape of heterocyclic chemistry is continually evolving, with pyrazole scaffolds being a cornerstone in the development of novel compounds with diverse applications. Within this class, this compound presents a unique structural motif that is ripe for exploration in advanced research. This article delves into future directions and cutting-edge methodologies that could unlock the full potential of this specific pyrazole derivative, focusing on structure-activity relationships, synthetic innovations, advanced analytical techniques, computational modeling, and its integration into materials science.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing 1-cyclohexyl-3,5-dimethyl-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step alkylation and cyclocondensation reactions . A general approach includes:
- Pyrazole ring formation : Reacting hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol, 60–80°C) .
- Substituent introduction : Alkylation of the pyrazole nitrogen with cyclohexyl halides (e.g., cyclohexyl bromide) using a base like K₂CO₃ in DMF at 80–100°C .
- Methyl group addition : Friedel-Crafts alkylation or nucleophilic substitution to install methyl groups at the 3 and 5 positions .
- Key considerations : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yield. Purity is often verified via HPLC or GC-MS .
Advanced: How can regioselectivity challenges during alkylation be addressed?
- Methodological Answer : Regioselectivity in N-alkylation can be controlled using steric and electronic directing groups . For example:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups) to direct substitution .
- Catalysts : Transition metals (e.g., Pd/Cu) can enhance selectivity in cross-coupling reactions .
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states .
Structural Characterization
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to identify cyclohexyl (δ 1.0–2.5 ppm) and methyl (δ 2.1–2.3 ppm) groups. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₁₈N₂: 178.15 g/mol) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (if single crystals are obtainable) .
Advanced: How does the cyclohexyl group influence the pyrazole ring’s electronic properties?
- Methodological Answer :
- Hammett analysis : Quantifies electron-donating/withdrawing effects via substituent constants (σ values). Cyclohexyl acts as a weak electron donor, altering ring acidity and reactivity .
- XRD studies : Compare bond lengths (e.g., N–N vs. C–C) in 1-cyclohexyl vs. aryl-substituted analogs to assess steric strain .
Biological Activity Evaluation
Basic: What assays are suitable for screening this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to test binding affinity .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced activity?
- Methodological Answer :
- Pharmacophore mapping : Identify critical moieties (e.g., cyclohexyl for lipophilicity, methyl groups for metabolic stability) .
- Docking studies : Use AutoDock or Schrödinger to predict interactions with target proteins (e.g., COX-2, EGFR) .
- Metabolic profiling : LC-MS/MS tracks metabolites in liver microsomes to optimize substituents for pharmacokinetics .
Computational and Mechanistic Studies
Advanced: How can DFT calculations predict reactivity in substitution reactions?
- Methodological Answer :
- Reaction pathway modeling : Calculate activation energies for alkylation at N1 vs. C3 positions using Gaussian or ORCA .
- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites on the pyrazole ring .
Handling Data Contradictions
Advanced: How to resolve discrepancies in reported biological activities of similar pyrazoles?
- Methodological Answer :
- Meta-analysis : Compare datasets using tools like RevMan, adjusting for variables (e.g., cell line, assay conditions) .
- Dose-response validation : Re-test conflicting compounds under standardized protocols .
- Structural analogs : Synthesize derivatives with incremental substituent changes to isolate contributing factors .
Advanced Applications in Materials Science
Advanced: Can this compound serve as a ligand in catalysis?
- Methodological Answer :
- Coordination chemistry : Test metal-binding affinity (e.g., with Pd, Cu) via UV-Vis titration or XAS .
- Catalytic screening : Evaluate performance in cross-coupling (Suzuki) or oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
